N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{2-[1-(Furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring a methanesulfonamide group attached to a phenyl ring, a furan-2-carbonyl substituent at position 1 of the pyrazoline core, and a 2-methylphenyl group at position 3.
Pyrazoline derivatives are synthesized via cyclization of chalcones with hydrazine derivatives, as demonstrated in related compounds (e.g., ).
Properties
IUPAC Name |
N-[2-[2-(furan-2-carbonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-15-8-3-4-9-16(15)20-14-19(23-25(20)22(26)21-12-7-13-29-21)17-10-5-6-11-18(17)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGQGDTUDSJEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One prevalent synthetic route involves the cyclization of hydrazones derived from appropriate ketones. The process includes the following steps:
Hydrazone formation : Condensation of 2-acetylfuran with 2-methylphenylhydrazine to form the corresponding hydrazone.
Cyclization : The hydrazone undergoes cyclization in the presence of an acid catalyst to yield the pyrazoline ring.
Sulfonamide Introduction : Further reaction with methanesulfonyl chloride results in the formation of the methanesulfonamide group.
Industrial Production Methods
Industrially, the production can be scaled up using batch reactors, where high-pressure and temperature conditions are optimized to maximize yield and purity. Aqueous workup followed by recrystallization can purify the product, making it suitable for further applications.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation : N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can be oxidized using strong oxidizing agents like potassium permanganate to introduce additional functional groups.
Reduction : Using mild reducing agents, the furan ring can be hydrogenated to a tetrahydrofuran derivative.
Substitution : Electrophilic substitution reactions on the phenyl ring can introduce various substituents such as halogens, nitro groups, and more.
Common Reagents and Conditions Used
Oxidation : Potassium permanganate in acidic medium.
Reduction : Hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution : Electrophilic reagents like bromine (Br₂), nitric acid (HNO₃), and others.
Major Products Formed
Oxidation : Furan ring converted to a furanone or furanoic acid derivative.
Reduction : Formation of tetrahydrofuran derivatives.
Substitution : Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound's intricate structure makes it a subject of study in synthetic organic chemistry, particularly in developing new cyclization methods and studying reaction mechanisms.
Biology
Its unique functionalities allow it to serve as a model compound in biochemical studies, including enzyme interactions and metabolic pathways.
Medicine
Potential applications in medicinal chemistry involve its use as a lead compound in drug design, especially for creating new anti-inflammatory or anti-cancer agents.
Industry
In industry, it can be used as an intermediate in the synthesis of more complex organic molecules and materials with specific functional properties.
Mechanism of Action
Molecular Targets and Pathways Involved
N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide may interact with biological targets such as enzymes or receptors, initiating a cascade of molecular events. Its potential binding to proteins or nucleic acids can modulate biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Pyrazoline Substituents
(a) N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Key Differences : Replaces the furan-2-carbonyl group with a benzoyl moiety and substitutes 2-methylphenyl with 2-ethoxyphenyl.
- Biological Relevance : Demonstrated strong binding to monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R via hydrogen bonding with residues Leu631 and Arg634. Molecular docking scores (-8.634 to -7.231) were competitive with FDA-approved drugs like tecovirimat .
- Implications : The ethoxy group may enhance hydrophobic interactions, while benzoyl could influence π-π stacking. The target compound’s furan-2-carbonyl may offer improved solubility or hydrogen-bonding capacity compared to benzoyl .
(b) N-{3-[1-(2-Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Key Differences : Features a 2-methoxyacetyl group at position 1 and a 3-nitrophenyl group at position 5.
- The methoxyacetyl group may modulate metabolic stability compared to the furan-2-carbonyl in the target compound .
(c) N-{3-[1-Isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Key Differences : Substitutes furan-2-carbonyl with an isobutyryl group.
Sulfonamide Derivatives with Divergent Core Structures
(a) 4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-pyrazol-1-yl]benzenesulfonamides
- Key Differences : Uses a benzenesulfonamide group instead of methanesulfonamide and incorporates a 4-hydroxyphenyl substituent.
- Bioactivity : These compounds exhibit carbonic anhydrase inhibitory and cytotoxic activities, highlighting the importance of sulfonamide positioning and aryl group electronics .
(b) Diclofenac-Based Pyrazolines (e.g., Compound 39 in )
- Key Differences : Integrates a dichlorophenylacetamide moiety and 4-sulfamoylphenyl group.
- Therapeutic Relevance: Designed as dual inhibitors of cholinesterase and monoamine oxidase, emphasizing the role of chlorinated aryl groups in enhancing target engagement .
Pharmacological and Computational Insights
- Antiviral Potential: The target compound’s structural analogs show promise against MPXV, with docking scores indicating strong binding to viral proteins. Substitutions like 2-methylphenyl (hydrophobic) and furan-2-carbonyl (hydrogen-bond acceptor) may optimize interactions with residues such as Leu631 and Arg634 in DPol .
- Enzyme Inhibition : Sulfonamide-containing pyrazolines (e.g., ) inhibit carbonic anhydrase, suggesting the target compound’s methanesulfonamide group could confer similar activity, modulated by its unique substituents .
Biological Activity
N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a furan ring, a pyrazole moiety, and a methanesulfonamide group, which contribute to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The furan and pyrazole rings may facilitate binding to enzymes or receptors involved in inflammatory processes and tumor growth. Notably, studies have indicated that derivatives of pyrazole can act as inhibitors of various kinases and enzymes related to cancer progression and inflammation.
Anticancer Activity
Recent research has demonstrated significant anticancer properties for compounds related to this compound. In particular, studies have reported:
- Inhibition of Cancer Cell Lines : Compounds similar to this structure showed IC50 values indicating potent cytotoxicity against several cancer cell lines:
- MCF7 (breast cancer): IC50 = 0.08 µM
- HCT116 (colon cancer): IC50 = 0.39 µM
- NCI-H460 (lung cancer): IC50 = 0.46 µM
These values suggest that the compound may effectively inhibit cell proliferation in these cancer types .
Anti-inflammatory Activity
In addition to anticancer effects, the compound exhibits anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example:
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 Value |
|---|---|---|
| Anticancer | MCF7 | 0.08 µM |
| Anticancer | HCT116 | 0.39 µM |
| Anticancer | NCI-H460 | 0.46 µM |
| Anti-inflammatory | COX inhibition | 3.8 nM |
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Bouabdallah et al. reported on various pyrazole derivatives that exhibited significant cytotoxic potential against Hep-2 and P815 cell lines, with some compounds showing IC50 values as low as 3.25 mg/mL .
- Li et al. synthesized novel pyrazole derivatives that displayed strong anticancer efficacy against multiple cell lines, emphasizing the role of structural modifications in enhancing biological activity .
- Kumar et al. explored the synthesis of pyrazole carboxamide derivatives under green conditions, evaluating their anticancer activity against HepG2 and HCT116 cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
